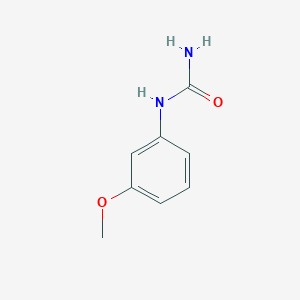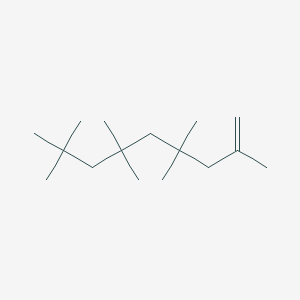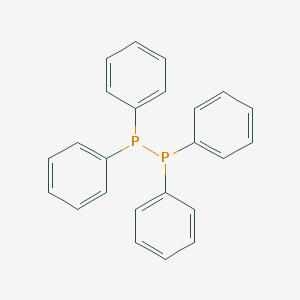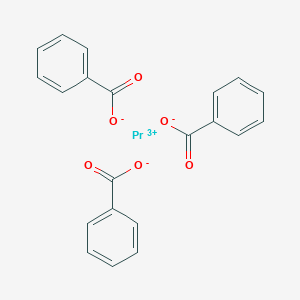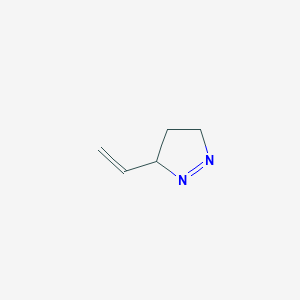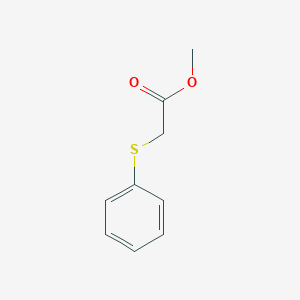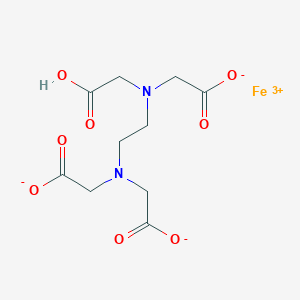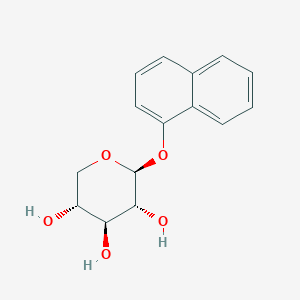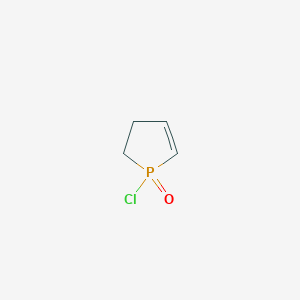
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, also known as CDPO, is a phosphorus-containing heterocyclic compound. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can inhibit the proliferation of cancer cells and the replication of viruses. In vivo studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has several advantages for lab experiments, including its ease of synthesis and high purity. However, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is also highly reactive and can decompose under certain conditions, which can make it difficult to handle. Additionally, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is relatively expensive compared to other phosphorus-containing compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. Another area of interest is the investigation of the mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, particularly its interactions with enzymes and signaling pathways. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, which can inform its potential use as a therapeutic agent. Finally, there is a need for further studies on the potential applications of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide in materials science and catalysis, which can expand its use beyond medicinal chemistry.
Métodos De Síntesis
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can be synthesized through a variety of methods, including the reaction of 1-chloro-2,3-dihydro-1H-phosphole with hydrogen peroxide, the reaction of 1-chloro-2,3-dihydro-1H-phosphole with m-chloroperbenzoic acid, and the reaction of 1-chloro-2,3-dihydro-1H-phosphole with peracetic acid. The yield of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide obtained through these methods varies depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In catalysis, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a ligand for the synthesis of various metal complexes.
Propiedades
Número CAS |
1003-18-5 |
|---|---|
Nombre del producto |
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide |
Fórmula molecular |
C4H6ClOP |
Peso molecular |
136.51 g/mol |
Nombre IUPAC |
1-chloro-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
Clave InChI |
HUSTZVJBPMIGEX-UHFFFAOYSA-N |
SMILES |
C1CP(=O)(C=C1)Cl |
SMILES canónico |
C1CP(=O)(C=C1)Cl |
Otros números CAS |
1003-18-5 |
Sinónimos |
1-chloro-2,3-dihydro-1H-phosphole 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



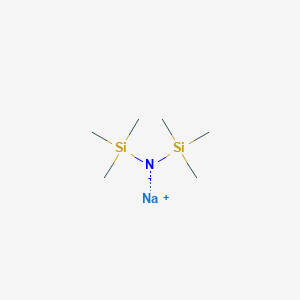

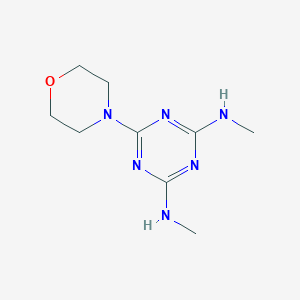
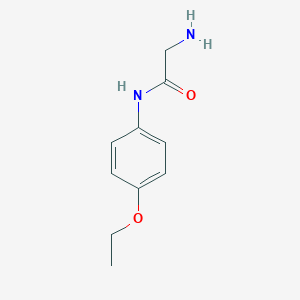
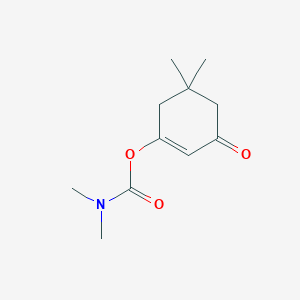
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
